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Compound of Interest

Compound Name: 2-Chloro-3-ethynylquinoline

Cat. No.: B3070078 Get Quote

2-Chloro-3-ethynylquinoline is a solid organic compound whose identity and key properties

are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and

regulatory compliance.

Identifier Value Source

CAS Number 1000782-65-9 --INVALID-LINK--

MDL Number MFCD10699529 --INVALID-LINK--

Molecular Formula C₁₁H₆ClN --INVALID-LINK--

Molecular Weight 187.62 g/mol --INVALID-LINK--

IUPAC Name 2-chloro-3-ethynylquinoline N/A

Monoisotopic Mass 187.0189 u --INVALID-LINK--

XLogP3 3.4 --INVALID-LINK--

Physical State Colorless Solid --INVALID-LINK--[1]

Melting Point 114-115 °C --INVALID-LINK--[1]

Synthesis and Mechanistic Insights
The preparation of 2-Chloro-3-ethynylquinoline is efficiently achieved via a two-step

sequence starting from the readily available 2-chloroquinoline-3-carbaldehyde. This precursor
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is synthesized through the Vilsmeier-Haack cyclization of acetanilides.[2][3] The transformation

of the aldehyde to the alkyne is a robust and high-yielding process.

The causality behind this synthetic choice is rooted in the reliability of the Corey-Fuchs-type

reaction to generate a dibromo-vinyl intermediate, followed by an elimination reaction to furnish

the terminal alkyne. This method avoids the direct and often challenging ethynylation of a

halogenated quinoline at the 3-position.

2-Chloroquinoline-3-carbaldehyde

CBr₄, PPh₃
DCM, 0 °C to RT

 Step 1:
 Corey-Fuchs Reaction

2-Chloro-3-(2,2-dibromovinyl)quinoline

Na₂S·9H₂O
DMSO, 20 °C

 Step 2:
 Elimination

2-Chloro-3-ethynylquinoline

Click to download full resolution via product page

Synthetic workflow for 2-Chloro-3-ethynylquinoline.

Detailed Experimental Protocol
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The following protocol is adapted from a validated procedure and serves as a reliable method

for laboratory-scale synthesis.[1] Every step is designed for high conversion and

straightforward purification.

Step 1: Synthesis of 2-Chloro-3-(2,2-dibromovinyl)quinoline

Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 0.191 g) in

dichloromethane (DCM, 3 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice

bath.

Reagent Addition: Add carbon tetrabromide (CBr₄, 2.0 mmol, 0.662 g) and

triphenylphosphine (PPh₃, 2.0 mmol, 0.524 g) to the cooled solution.

Reaction Execution: Stir the reaction mixture at 0 °C for 60 minutes, allowing it to slowly

warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Work-up and Purification: Upon completion, evaporate the DCM under reduced pressure.

Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl

acetate and hexane (1:99 v/v) as the eluent to yield the dibromo-vinyl intermediate.

Step 2: Synthesis of 2-Chloro-3-ethynylquinoline

Reaction Setup: In a separate flask, dissolve the 2-chloro-3-(2,2-dibromovinyl)quinoline

intermediate (1.0 mmol, 344 mg) in dimethyl sulfoxide (DMSO, 2.0 mL) at 20 °C.

Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 0.5 mmol, 120.0 mg) to the

solution. The use of a sub-stoichiometric amount of the base is a key feature of this specific

transformation.

Reaction Execution: Stir the mixture for 2 hours at 20 °C. Monitor consumption of the starting

material by TLC.

Work-up and Purification: After the reaction is complete, add water and a few drops of acetic

acid. Extract the product into ethyl acetate. Wash the organic phase with water, dry it over

anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Final Product Isolation: Purify the crude residue by column chromatography (hexane/ethyl

acetate, 99:1 v/v) to obtain 2-chloro-3-ethynylquinoline as a colorless solid (75% yield).[1]

Spectroscopic Characterization
Unambiguous characterization of the final product is essential. The following spectroscopic

data provides a definitive fingerprint for 2-Chloro-3-ethynylquinoline.[1]

Spectroscopy Data (Solvent: CDCl₃)
Assignment and
Interpretation

¹H NMR

δ 8.34 (s, 1H), 8.01 (d, J=8.4

Hz, 1H), 7.73-7.80 (m, 2H),

7.56-7.61 (m, 1H), 3.49 (s, 1H)

The sharp singlet at 8.34 ppm

corresponds to the proton at

the C4 position. The singlet at

3.49 ppm is characteristic of

the terminal acetylenic proton.

The remaining multiplets

between 7.56-8.01 ppm are

assigned to the protons on the

benzo-fused ring.

¹³C NMR

δ 149.2, 146.3, 138.5, 131.4,

130.9, 128.6, 127.6, 126.4,

116.2, 83.4, 78.9

The signals at 83.4 and 78.9

ppm are indicative of the two

sp-hybridized carbons of the

alkyne. The remaining nine

signals correspond to the

carbons of the quinoline ring

system.

HRMS (ESI)
m/z [M+H]⁺: Found 188.0272,

Calculated 188.0267

High-resolution mass

spectrometry confirms the

elemental composition

(C₁₁H₆ClN) with high accuracy.

Chemical Reactivity and Applications in Drug
Development
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2-Chloro-3-ethynylquinoline is not merely a final product but a strategic intermediate for

diversification. The quinoline scaffold itself is found in numerous FDA-approved drugs and is

associated with a vast range of biological activities, including anticancer, antimalarial,

antibacterial, and anti-inflammatory properties.[2][4][5] This compound provides two orthogonal

reactive sites for building molecular complexity.

The 2-Chloro Position: This site is susceptible to nucleophilic aromatic substitution (SₙAr)

and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig, Stille couplings), allowing for the introduction of various aryl, heteroaryl,

or amine substituents.

The 3-Ethynyl Position: The terminal alkyne is a versatile functional group. It readily

participates in Sonogashira couplings to extend the carbon framework, copper-catalyzed

azide-alkyne cycloadditions (Click Chemistry) to form triazoles, and various other addition

reactions.[6]

The ability to selectively functionalize either position makes this molecule a powerful tool for

generating libraries of novel compounds for high-throughput screening in drug discovery

programs.

2-Chloro-3-ethynylquinoline

R-B(OH)₂
Pd Catalyst

 @ C2-Cl

R-N₃

Cu(I) Catalyst

 @ C3-Alkyne

R-X (Aryl Halide)
Pd/Cu Catalysts

Suzuki Coupling Product
(2-Aryl-3-ethynylquinoline)

Click Chemistry Product
(Triazole Derivative)

Sonogashira Coupling Product
(Internal Alkyne)

Click to download full resolution via product page

Key reaction pathways for 2-Chloro-3-ethynylquinoline.
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Safety and Handling
As with any active chemical reagent, proper safety precautions are mandatory.

Hazard Statements: H302 (Harmful if swallowed).

Signal Word: Warning.

Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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